(R)-2-amino-2-cyclohexylacetic acid hydrochloride

Overview

Description

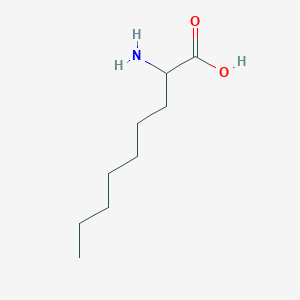

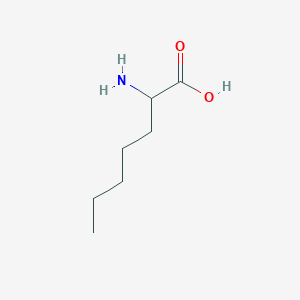

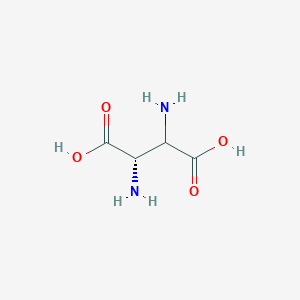

“®-2-amino-2-cyclohexylacetic acid hydrochloride” is likely a derivative of cyclohexylacetic acid, which is an organic compound containing a cyclohexyl moiety and an acetic acid moiety. The “R” denotes the configuration of the chiral center, indicating that it’s an enantiomer. The “2-amino” suggests the presence of an amine group, and “hydrochloride” indicates it’s a salt form, which is often used to increase the stability of compounds .

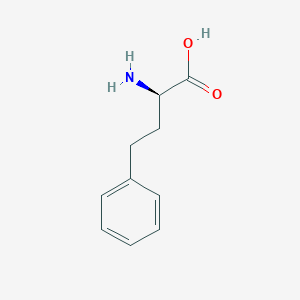

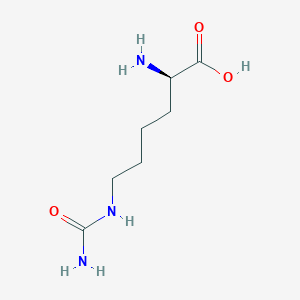

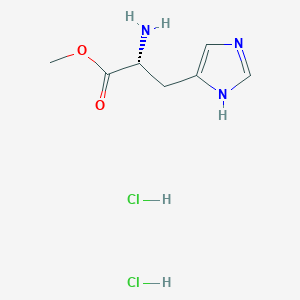

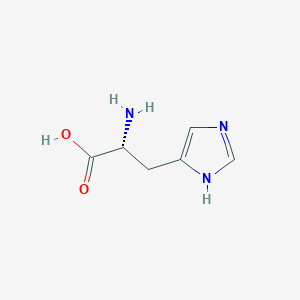

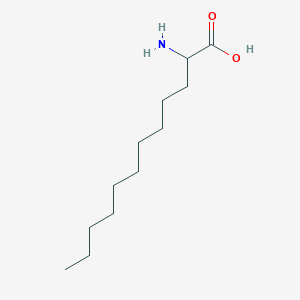

Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclohexane ring (from the cyclohexyl part), a two-carbon chain extending from one carbon of the ring (from the acetic acid part), and an amine group attached to the alpha carbon next to the carboxylic acid group .Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of amines and carboxylic acids. The amine group can act as a nucleophile in substitution reactions or can be protonated under acidic conditions. The carboxylic acid can react with bases to form a carboxylate, or with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of an amine and a carboxylic acid could allow for intermolecular hydrogen bonding, impacting its solubility and melting point. The cyclohexyl group could contribute to hydrophobic interactions .Scientific Research Applications

Hydrophilic Interaction Chromatography

Hydrophilic interaction chromatography (HILIC) is a valuable alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. This technique utilizes polar columns in aqueous-organic mobile phases rich in organic solvents, such as acetonitrile, enhancing ionization in mass spectrometry compared to traditional methods. HILIC is particularly effective for separating peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds, offering complementary selectivity to reversed-phase and other chromatographic modes. This makes HILIC an attractive option for two-dimensional applications in analytical chemistry, providing insights into the properties of stationary phases and the effects of sample structure and temperature on separation (Jandera, 2011).

Ninhydrin Reaction for Amino Acid Analysis

The ninhydrin reaction, discovered by Siegfried Ruhemann in 1910, is a cornerstone in the analysis of amino acids, peptides, and proteins across various scientific disciplines. This reaction forms a distinctive purple dye, Ruhemann's purple, with primary amino groups, facilitating the detection, isolation, and analysis of compounds in agricultural, biomedical, and nutritional sciences. The versatility of the ninhydrin reaction, along with adaptations for specialized analytical needs, underscores its enduring value in biochemical research (Friedman, 2004).

Amino Acids as Chiral Auxiliaries

Amino acids and amino acid amides serve as chiral auxiliaries in cyanuric chloride-based chiral derivatizing agents, facilitating the enantioseparation of various compounds by liquid chromatography. This approach, critical for the pharmaceutical industry's control of enantiomeric purity, relies on the synthesis of diastereomers and their subsequent chromatographic separation. The use of amino acids in this context highlights their role in developing methods for the indirect resolution of chiral compounds, demonstrating the breadth of their application in scientific research (Batra & Bhushan, 2014).

Spin Label Amino Acid TOAC in Peptide Studies

The paramagnetic amino acid TOAC, a spin label probe incorporated into peptides via a peptide bond, is pivotal in analyzing peptide backbone dynamics and secondary structure. TOAC's rigid nature and direct attachment to the peptide backbone allow for detailed studies using EPR spectroscopy and other physical techniques. This research illuminates the interaction of peptides with membranes, proteins, and nucleic acids, offering insights into peptide structure and function that are crucial for understanding various pathological states (Schreier et al., 2012).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-2-amino-2-cyclohexylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUIOFNZAZPFFT-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70712345 | |

| Record name | (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-amino-2-cyclohexylacetic acid hydrochloride | |

CAS RN |

61367-40-6 | |

| Record name | (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

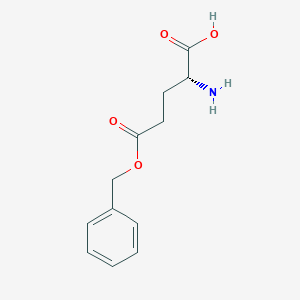

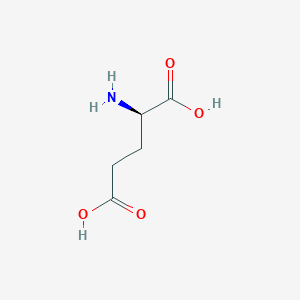

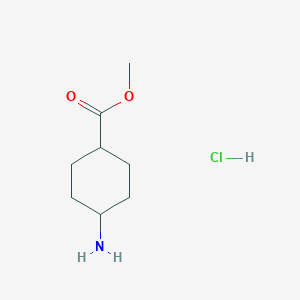

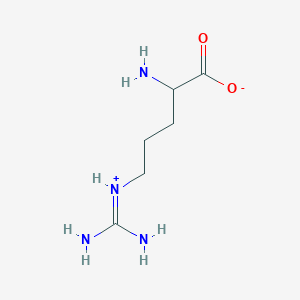

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B556018.png)